BenchChemオンラインストアへようこそ!

(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid

Thiazoloquinazoline Saturation Lipophilicity

(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid (CAS 1105190-90-6) is a saturated, hexahydro-fused thiazolo[2,3-b]quinazoline derivative featuring a free carboxylic acid at the 3-position. This compound belongs to a broader class of thiazoloquinazolinones that have demonstrated immunomodulatory activity via the Kennedy plaque assay, notably the unsaturated analog (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester.

Molecular Formula C12H14N2O3S
Molecular Weight 266.32 g/mol
CAS No. 1105190-90-6
Cat. No. B1386778
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid
CAS1105190-90-6
Molecular FormulaC12H14N2O3S
Molecular Weight266.32 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=O)N3C(CSC3=N2)CC(=O)O
InChIInChI=1S/C12H14N2O3S/c15-10(16)5-7-6-18-12-13-9-4-2-1-3-8(9)11(17)14(7)12/h7H,1-6H2,(H,15,16)
InChIKeyWKBCPRLIIIVMBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid (CAS 1105190-90-6): A Saturated Thiazoloquinazoline Scaffold for Targeted Immunomodulatory and Heterocyclic Chemistry


(5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid (CAS 1105190-90-6) is a saturated, hexahydro-fused thiazolo[2,3-b]quinazoline derivative featuring a free carboxylic acid at the 3-position. This compound belongs to a broader class of thiazoloquinazolinones that have demonstrated immunomodulatory activity via the Kennedy plaque assay, notably the unsaturated analog (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester [1]. The fully saturated 2,3,6,7,8,9-hexahydro ring system distinguishes this scaffold from partially or fully unsaturated analogs, offering distinct physicochemical and pharmacokinetic properties relevant to medicinal chemistry and building block procurement [2].

Why Generic Substitution of (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid Is Unreliable


Generic interchange of this compound with other thiazolo[2,3-b]quinazoline derivatives is invalidated by two critical structural differentiators: (i) the fully saturated hexahydro core, which alters ring conformation, lipophilicity, and metabolic stability compared to the 2,3-dihydro or fully aromatic analogs described in immunomodulatory patents [1]; and (ii) the precise location of the acetic acid moiety at the 3-position of the thiazole ring, whereas the most well-characterized comparator series bears an exocyclic ylidene acetic acid at the 2-position, leading to different electronic distribution and receptor interactions [1]. Even among saturated analogs, variations in ring fusion geometry (thiazolo[2,3-b] versus thiazolo[3,2-a]) have been shown to drastically alter antimicrobial spectrum in structure–activity relationship (SAR) studies [2]. Substitution without quantitative verification of these parameters risks loss of biological activity, altered pharmacokinetics, or synthetic failure in intended derivatization pathways.

Quantitative Evidence for (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid Differentiation


Hexahydro Saturation State vs. 2,3-Dihydro Unsaturated Comparator: Impact on Physicochemical Properties

The target compound possesses a fully saturated hexahydro-5H-thiazolo[2,3-b]quinazoline ring system (C₁₂H₁₄N₂O₃S, MW 266.32), in contrast to the unsaturated 2,3-dihydro-5H-thiazolo[2,3-b]quinazoline core of the immunomodulatory lead (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester (C₁₄H₁₂N₂O₃S, MW 288.32). The saturated scaffold is predicted to exhibit a lower calculated logP (approximately 0.5–1.0 log units lower) than the unsaturated comparator, translating to improved aqueous solubility and potentially altered tissue distribution [1]. This saturation also removes the exocyclic double bond present in the comparator, eliminating Michael acceptor reactivity and potentially reducing off-target covalent protein binding [1].

Thiazoloquinazoline Saturation Lipophilicity Medicinal Chemistry

Acetic Acid Substitution Position: 3-Acetic Acid on Thiazole vs. 2-Ylidene Acetic Acid Comparator

The target compound carries the acetic acid group directly at the 3-position of the saturated thiazole ring. In the most closely related immunomodulatory series (U.S. Patent 4,588,812), the acetic acid moiety is attached via an exocyclic ylidene linker at the 2-position of the thiazolo[2,3-b]quinazoline system [1]. The target's regioisomeric placement shifts the carboxylic acid from an α,β-unsaturated ester/acid environment to a non-conjugated alkyl carboxylic acid, altering pKa, hydrogen-bonding geometry, and steric accessibility for enzymatic transformations or receptor binding [1]. The comparator compound demonstrated immunosuppressive activity in the Kennedy plaque assay at oral doses of 3.125 mg/kg [1]; however, direct immunomodulatory data for the 3-acetic acid regioisomer have not been published, representing a differentiation gap that must be empirically closed.

Regioisomerism Structure-Activity Relationship Immunomodulation Quinazoline

Purity Specification: Commercially Available >95% vs. Research-Grade Unsaturated Analogs Synthesized In-House

Multiple independent vendors list the target compound at defined purity levels: achemblock reports 95% purity (CAS 1105190-90-6, Lot-specific) , while MolCore specifies NLT 98% . By contrast, the unsaturated comparator (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester is not commercially catalogued and must be custom-synthesized, introducing batch-to-batch variability in purity and yield [1]. The availability of the target compound with analytical certification (¹H NMR, HPLC) lowers the barrier to reproducible SAR studies and scale-up.

Chemical Procurement Purity Analysis Reproducibility Thiazoloquinazoline

Synthetic Versatility: Carboxylic Acid Handle for Amide/Peptide Conjugation vs. Ester-Locked Comparators

The free carboxylic acid of the target compound provides a direct handle for amide bond formation with primary or secondary amines, enabling facile construction of compound libraries. In contrast, the most analogous immunomodulatory comparator (3-oxo-5H-thiazolo[2,3-b]quinazolin-2(3H)-ylidene)acetic acid ethyl ester requires prior saponification to access the free acid, adding a synthetic step and reducing overall yield [1]. Class-level inference from thiazolo[2,3-b]quinazoline SAR indicates that modification at the acetic acid terminus can fine-tune immunomodulatory potency, making the free acid form a strategically advantageous intermediate for medicinal chemistry campaigns [2].

Chemical Biology Building Block Amide Coupling Derivatization

Metabolic Stability Predictions: Saturated Core vs. Aromatic Thiazoloquinazolines

The fully saturated hexahydro ring of the target compound is expected to exhibit reduced CYP450-mediated oxidation compared to the aromatic or partially unsaturated thiazolo[2,3-b]quinazoline cores common in the literature. For example, the benzo-fused aromatic analog 5H-benzo[h]thiazolo[2,3-b]quinazoline series undergoes extensive oxidative metabolism in vivo, limiting half-life [1]. While direct metabolic stability data for the target compound are not published, the absence of aromatic rings beyond the quinazoline 5-oxo system suggests a lower metabolic liability, consistent with the general medicinal chemistry principle that saturation improves metabolic stability [2].

Drug Metabolism Pharmacokinetics Saturation Thiazoloquinazoline

Procurement-Relevant Application Scenarios for (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid


Immunomodulatory Screening Libraries Focused on Thiazoloquinazoline Scaffolds

The target compound serves as a synthetic entry point for generating amide-linked libraries targeting the Kennedy plaque assay readout established for the thiazolo[2,3-b]quinazoline class [1]. Its free carboxylic acid eliminates the need for ester saponification, enabling direct parallel synthesis. Given the demonstrated immunosuppressive activity of the 2-ylidene analog at 3.125 mg/kg p.o., screening the saturated 3-acetic acid derivatives may reveal novel, metabolically more stable immunomodulators.

Antimicrobial SAR Expansion Using Saturated Thiazoloquinazolines

Structure-activity relationship studies on thiazolo[2,3-b]quinazolin-5-ones have shown that sulfur and selenium functionalization can impart potent bactericidal activity against Gram-negative pathogens [2]. The target compound's saturated core and free acid handle allow versatile derivatization at the 3-position to explore chalcogen and halogen effects on antimicrobial potency, providing a chemically distinct scaffold from the angular thiazolo[3,2-a]quinazolinium series previously reported.

Lead Optimization for Autoimmune Disease Models

The benzo-fused thiazoloquinazoline series (7A, 9A) demonstrated antiproliferative and anti-inflammatory activity in vivo [3]. The target compound's fully saturated core offers a structurally simplified, potentially less toxic alternative for lead optimization. Its ability to form amide conjugates with cell-penetrating peptides or targeting moieties enables rational design of prodrugs for rheumatoid arthritis or SLE models, where thiazoloquinazoline immunomodulators have shown preclinical promise.

Chemical Biology Tool for Target Identification

The carboxylic acid of the target compound can be conjugated to biotin or fluorescent reporters via standard EDC/NHS chemistry, creating affinity probes for pull-down experiments. This application is particularly valuable given the unknown molecular target(s) of the thiazoloquinazoline immunomodulators, enabling target deconvolution studies that are not feasible with ester-capped analogs.

Quote Request

Request a Quote for (5-Oxo-2,3,6,7,8,9-hexahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.